molecular formula C10H11ClN2O B2682971 2-(4-methoxyphenyl)-1H-imidazole hydrochloride CAS No. 1955553-58-8

2-(4-methoxyphenyl)-1H-imidazole hydrochloride

Cat. No. B2682971
CAS RN: 1955553-58-8
M. Wt: 210.66
InChI Key: SIAKVRDOEPHBSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-methoxyphenyl)-1H-imidazole hydrochloride, also known as 4-methoxyphenylimidazole hydrochloride, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is an imidazole derivative with a methoxy group attached to the phenyl ring. In

Scientific Research Applications

2-(2-(4-methoxyphenyl)-1H-imidazole hydrochloridenyl)-1H-imidazole hydrochloride has been extensively studied for its potential applications in various fields of scientific research. One of its primary applications is in the field of medicinal chemistry. Researchers have explored the use of this compound as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and infectious diseases.

Mechanism Of Action

The mechanism of action of 2-(2-(4-methoxyphenyl)-1H-imidazole hydrochloridenyl)-1H-imidazole hydrochloride is not fully understood. However, studies have suggested that this compound may exert its biological effects by inhibiting various enzymes and signaling pathways involved in disease progression.
Biochemical and Physiological Effects:
Studies have shown that 2-(2-(4-methoxyphenyl)-1H-imidazole hydrochloridenyl)-1H-imidazole hydrochloride exhibits various biochemical and physiological effects. For instance, this compound has been shown to inhibit the growth of cancer cells, reduce inflammation, and modulate the immune system.

Advantages And Limitations For Lab Experiments

One of the advantages of using 2-(2-(4-methoxyphenyl)-1H-imidazole hydrochloridenyl)-1H-imidazole hydrochloride in lab experiments is its high potency and specificity. This compound can selectively target specific enzymes and signaling pathways, making it an ideal candidate for drug development. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for the research and development of 2-(2-(4-methoxyphenyl)-1H-imidazole hydrochloridenyl)-1H-imidazole hydrochloride. One potential direction is to explore the use of this compound in combination with other drugs or therapies for enhanced efficacy. Another direction is to investigate the potential use of this compound in the treatment of other diseases, such as neurodegenerative disorders. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential toxicity.
Conclusion:
In conclusion, 2-(2-(4-methoxyphenyl)-1H-imidazole hydrochloridenyl)-1H-imidazole hydrochloride is a promising compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential of this compound in drug development and disease treatment.

Synthesis Methods

The synthesis of 2-(2-(4-methoxyphenyl)-1H-imidazole hydrochloridenyl)-1H-imidazole hydrochloride involves the reaction of 2-(4-methoxyphenyl)-1H-imidazole hydrochloridenylhydrazine with glyoxal in the presence of ammonium acetate. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt of 2-(2-(4-methoxyphenyl)-1H-imidazole hydrochloridenyl)-1H-imidazole.

properties

IUPAC Name

2-(4-methoxyphenyl)-1H-imidazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O.ClH/c1-13-9-4-2-8(3-5-9)10-11-6-7-12-10;/h2-7H,1H3,(H,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIAKVRDOEPHBSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC=CN2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-methoxyphenyl)-1H-imidazole hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.